

In-Depth Technical Guide to 2-Hydrazinyl-4-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Hydrazinyl-4-(trifluoromethyl)pyridine

Cat. No.: B1316363

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CAS Number: 89570-84-3

This technical guide provides a comprehensive overview of **2-Hydrazinyl-4-(trifluoromethyl)pyridine**, a fluorinated pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details its chemical properties, synthesis, and potential biological applications, with a focus on its role as a versatile building block in the creation of novel therapeutic agents.

Chemical and Physical Properties

2-Hydrazinyl-4-(trifluoromethyl)pyridine is a solid at room temperature. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, enhancing its metabolic stability and lipophilicity. These characteristics are highly desirable in drug design, as they can lead to improved pharmacokinetic profiles.^[1]

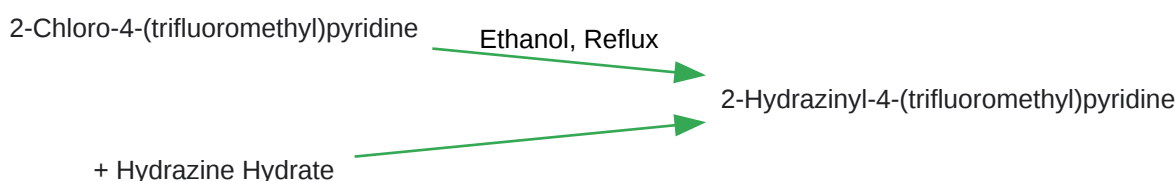
Property	Value
CAS Number	89570-84-3
Molecular Formula	C ₆ H ₆ F ₃ N ₃
Molecular Weight	177.13 g/mol

Synthesis

The primary synthetic route to **2-Hydrazinyl-4-(trifluoromethyl)pyridine** involves the nucleophilic aromatic substitution of a corresponding 2-halopyridine with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine

Reaction Scheme:



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Caption: Synthesis of **2-Hydrazinyl-4-(trifluoromethyl)pyridine**.

Procedure:

To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1 equivalent) in ethanol, hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the ethanol is removed by evaporation. The resulting residue is partitioned between ethyl acetate and water. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product. A reported yield for this reaction is 97%.^[2]

Reactivity and Applications in Drug Discovery

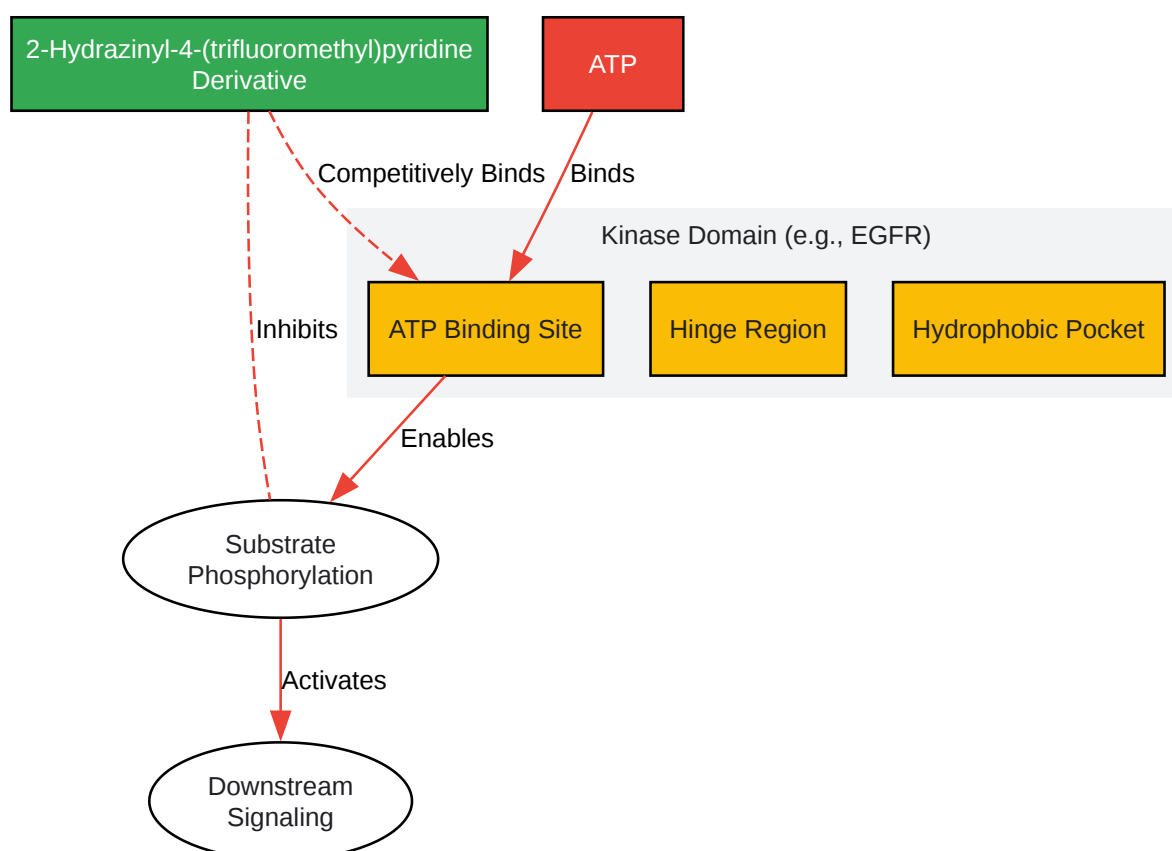
The hydrazinyl group in **2-Hydrazinyl-4-(trifluoromethyl)pyridine** serves as a versatile functional handle for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and triazoles. These scaffolds are prevalent in many biologically active molecules.

The trifluoromethylpyridine motif is a key component in numerous agrochemicals and pharmaceuticals.[1] The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of molecules to their biological targets.[1]

While direct biological data for **2-Hydrazinyl-4-(trifluoromethyl)pyridine** is limited in the public domain, structurally related hydrazinyl-pyrimidine compounds have been shown to exhibit inhibitory activity against kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as well as Dihydrofolate Reductase (DHFR).

Potential Kinase Inhibition Mechanism

Hydrazinylpyridine derivatives may act as kinase inhibitors by competing with ATP for binding to the kinase domain. The pyridine nitrogen and the hydrazinyl group can form crucial hydrogen bonds with the hinge region of the kinase, while the trifluoromethylphenyl moiety can occupy the hydrophobic pocket.



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Caption: Potential competitive inhibition of a kinase by a **2-Hydrazinyl-4-(trifluoromethyl)pyridine** derivative.

Conclusion

2-Hydrazinyl-4-(trifluoromethyl)pyridine is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its chemical properties, conferred by the trifluoromethyl group, make it an attractive starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its potential in medicine.

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References

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- 2. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
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